molecular formula C13H20N6O2S B2878588 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide CAS No. 1013788-11-8

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide

Cat. No.: B2878588
CAS No.: 1013788-11-8
M. Wt: 324.4
InChI Key: DIAXFAFZLKEFDJ-UHFFFAOYSA-N
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Description

2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide is a complex organic compound featuring a pyrazole and triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate to form 3-ethoxy-1-ethyl-1H-pyrazole.

    Triazole Formation: Reacting the pyrazole derivative with thiosemicarbazide under acidic conditions to form the triazole ring.

    Thioether Formation: The triazole compound is then reacted with methyl bromoacetate to introduce the thioether linkage.

    Final Acetamide Formation: The intermediate is then treated with methylamine to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or double bonds within the pyrazole or triazole rings.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the methyl group attached to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrazole or triazole derivatives.

    Substitution: Various substituted pyrazole or triazole compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The pyrazole and triazole rings are known to interact with various biological targets, making this compound a candidate for drug discovery.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, depending on their specific molecular modifications.

Industry

In industry, this compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its ability to interfere with biological pathways in plants and fungi.

Mechanism of Action

The mechanism of action of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets. The pyrazole and triazole rings can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt normal cellular processes, leading to the compound’s biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide
  • 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-ethylacetamide

Uniqueness

The uniqueness of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-methylacetamide lies in its specific substitution pattern, which can influence its reactivity and biological activity

This detailed overview should provide a comprehensive understanding of this compound, from its synthesis to its applications and unique properties

Properties

IUPAC Name

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O2S/c1-5-19-7-9(12(17-19)21-6-2)11-15-16-13(18(11)4)22-8-10(20)14-3/h7H,5-6,8H2,1-4H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAXFAFZLKEFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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